4-Tert-butylphenyl 3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylphenyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula C19H22O4 and a molecular weight of 314.385 g/mol . It is a member of the ester class of compounds, characterized by the presence of an ester functional group. This compound is known for its unique structural features, including a tert-butyl group attached to a phenyl ring and two methoxy groups attached to a benzoate moiety.
Vorbereitungsmethoden
The synthesis of 4-Tert-butylphenyl 3,5-dimethoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-tert-butylphenol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Tert-butylphenyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Wissenschaftliche Forschungsanwendungen
4-Tert-butylphenyl 3,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 4-Tert-butylphenyl 3,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structural features, such as the ester group and aromatic rings, play a crucial role in its interactions .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butylphenyl 3,5-dimethoxybenzoate can be compared with similar compounds such as:
4-Tert-butylphenyl 3,4-dimethoxybenzoate: Similar structure but with methoxy groups at different positions on the benzoate ring.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains tert-butyl groups and a hydroxy group instead of methoxy groups.
4-Tert-butylbenzyl 3,5-dimethoxybenzoate: Similar structure but with a benzyl group instead of a phenyl group.
Eigenschaften
CAS-Nummer |
853334-31-3 |
---|---|
Molekularformel |
C19H22O4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H22O4/c1-19(2,3)14-6-8-15(9-7-14)23-18(20)13-10-16(21-4)12-17(11-13)22-5/h6-12H,1-5H3 |
InChI-Schlüssel |
PPVIXPAVMAPQML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.